molecular formula C9H5BrFNO2 B1413760 Methyl 3-bromo-2-cyano-4-fluorobenzoate CAS No. 1805590-97-9

Methyl 3-bromo-2-cyano-4-fluorobenzoate

Cat. No.: B1413760
CAS No.: 1805590-97-9
M. Wt: 258.04 g/mol
InChI Key: LMPGSKMIOLYUGX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-4-fluorobenzoate is a substituted benzoate ester featuring bromo (Br), cyano (CN), and fluoro (F) groups at positions 3, 2, and 4, respectively, on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions. The ester group (-COOCH₃) contributes to its solubility in organic solvents, while the halogen and cyano groups influence its electronic properties and stability.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(11)8(10)6(5)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPGSKMIOLYUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-4-fluorobenzoate typically involves the esterification of 3-bromo-2-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-2-amino-4-fluorobenzoate.

    Oxidation: Formation of 3-bromo-2-cyano-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-cyano-4-fluorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomer: Methyl 4-bromo-2-cyano-6-fluorobenzoate

The positional isomer, Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS: 1805595-96-3, C₉H₅BrFNO₂), shares the same molecular formula but differs in substituent placement (Br at position 4, F at 6 vs. Br at 3, F at 4 in the target compound). Key differences include:

  • Spectroscopic Properties : Fluorine’s position (6 vs. 4) would alter NMR splitting patterns and IR absorption bands due to varying electronic environments.
  • Applications : This isomer is marketed for chemical synthesis, suggesting distinct downstream applications compared to the target compound .

Functional Group Variant: Methyl 4-bromo-3-formamidobenzoate

Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃, MW 278.07 g/mol) replaces the cyano and fluoro groups with a formamido (-NHCHO) group at position 3. Key distinctions:

  • Hydrogen Bonding: The formamido group enables hydrogen bonding, increasing solubility in polar solvents, whereas the target compound’s cyano and fluoro groups enhance lipophilicity.

Data Table: Comparative Analysis

Property Methyl 3-bromo-2-cyano-4-fluorobenzoate Methyl 4-bromo-2-cyano-6-fluorobenzoate Methyl 4-bromo-3-formamidobenzoate
Molecular Formula C₉H₅BrFNO₂ C₉H₅BrFNO₂ C₉H₈BrNO₃
Molecular Weight 258.05 g/mol 258.05 g/mol 278.07 g/mol
Substituents Br (3), CN (2), F (4) Br (4), CN (2), F (6) Br (4), Formamido (3)
Key Functional Groups Ester, Br, CN, F Ester, Br, CN, F Ester, Br, Formamido
Applications Pharmaceutical intermediates Chemical synthesis Patent-based intermediates
References N/A

Research Findings and Implications

  • Structural Impact on Reactivity : The target compound’s bromo group at position 3 may hinder electrophilic substitution compared to its isomer, favoring instead metal-catalyzed cross-coupling reactions.
  • Spectroscopic Differentiation : FTIR of the target would show CN absorption at ~2200 cm⁻¹ and F-induced shifts in ¹H/¹³C NMR, contrasting with the formamido variant’s NH stretches (~3300 cm⁻¹) .
  • Synthetic Pathways: The cyano group in the target compound allows for conversion to carboxylic acids or amines, whereas the formamido group in the analog enables peptide coupling or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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